molecular formula C14H12ClN5OS B2706452 5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-51-5

5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706452
CAS No.: 1207011-51-5
M. Wt: 333.79
InChI Key: SSUKJVJGJPCNLP-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase or interfere with DNA synthesis in cancer cells. The triazole ring and the thienylmethyl group play crucial roles in its binding affinity and specificity .

Biological Activity

5-[(4-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including cytotoxicity, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C11H10ClN5OC_{11}H_{10}ClN_5O, with a molecular weight of 253.70 g/mol. It features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorophenyl and thiophenyl groups enhances its biological profile.

Cytotoxicity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds similar to the target compound showed comparable antiproliferative potency to doxorubicin in Jurkat T-cells, inducing significant morphological changes indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) .

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4aJurkat T-cells5.0Induces DNA damage and apoptosis
4bHeLa6.5Mitochondrial membrane potential disruption
4cMCF-77.0DNA fragmentation without intercalation

Antibacterial Activity

The compound also exhibits promising antibacterial properties. Research indicates that triazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For example, structural modifications can enhance their efficacy against resistant strains .

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole AE. coli10 μg/mL
Triazole BS. aureus5 μg/mL
Triazole CP. aeruginosa15 μg/mL

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • DNA Interaction : Some triazole derivatives have been shown to induce DNA damage without directly intercalating into the DNA structure, suggesting alternative modes of action .
  • Mitochondrial Dysfunction : The induction of mitochondrial membrane potential disruption has been linked to the pro-apoptotic effects observed in treated cells .
  • Enzyme Inhibition : Molecular docking studies suggest that triazoles can act as dual-binding site inhibitors for acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to the target compound was evaluated for its effectiveness against multidrug-resistant bacterial strains in vitro, showing a notable reduction in bacterial load compared to traditional antibiotics .
  • Case Study 2 : In a preclinical model, a closely related triazole compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, enhancing overall treatment efficacy .

Properties

IUPAC Name

5-(4-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c15-9-3-5-10(6-4-9)17-13-12(18-20-19-13)14(21)16-8-11-2-1-7-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKJVJGJPCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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